molecular formula C18H16N4O2 B1342472 Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate CAS No. 849235-67-2

Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate

Cat. No. B1342472
M. Wt: 320.3 g/mol
InChI Key: DLQTWNZHCZSRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868205B2

Procedure details

To a stirred solution of 41 (3.68 g, 11.5 mmol) in a mixture of THF (23 ml) and MeOH (23 ml) was added a solution of LiOH—H2O (1.06 g, 25.3 mmol) in water (11.5 ml) at room temperature. The reaction mixture was stirred at 40° C. overnight, cooled to the room temperature, and an aqueous solution of HCl (12.8 ml, 2N) was added (pH˜4-5). The mixture was concentrated to dryness; the formed solid was triturated with water, filtered off, washed with minimum H2O and dried to afford the title compound 42 (3.44 g, 95%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ(ppm): 12.83 (bs, 1H), 9.23 (bs, 1H), 8.73-8.66 (m, 1H) 8.46-8.36 [m, included at 8.42 (d, J=5.1 Hz), 2H], 8.02 (t, J=6.3 Hz, 1H), 7.91 (d, J=8.2 Hz, 2H), 7.60-7.40 (m, 3H), 7.28 (d, J=5.1 Hz, 1H), 4.67 (d, J=6.3 Hz, 2H).
Name
Quantity
3.68 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.8 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13][CH2:14][C:15]3[CH:24]=[CH:23][C:18]([C:19]([O:21]C)=[O:20])=[CH:17][CH:16]=3)[N:8]=2)[CH:2]=1.O[Li].O.Cl>C1COCC1.CO.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13][CH2:14][C:15]3[CH:16]=[CH:17][C:18]([C:19]([OH:21])=[O:20])=[CH:23][CH:24]=3)[N:8]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NC(=NC=C1)NCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
23 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
11.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
12.8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to the room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the formed solid was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with minimum H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NC(=NC=C1)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.